PDE10A Inhibitory Potency of N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide vs. Papaverine
N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide exhibits an IC50 of 8.30 nM against human PDE10A in a cell-free scintillation proximity assay [1]. This represents a 4.3-fold improvement in potency over the widely used tool compound papaverine, which has a reported IC50 of 36 nM against PDE10A under comparable assay conditions [2].
| Evidence Dimension | PDE10A inhibitory potency |
|---|---|
| Target Compound Data | IC50: 8.30 nM |
| Comparator Or Baseline | Papaverine: IC50: 36 nM |
| Quantified Difference | 4.3-fold more potent |
| Conditions | Inhibition of N-terminal His-tagged human PDE10A expressed in Escherichia coli using [3H]cAMP after 1 hr by scintillation proximity assay (target compound); Inhibition of human PDE10A using [3H]cAMP (papaverine). |
Why This Matters
For researchers requiring sub-10 nM affinity to ensure complete target engagement at low concentrations, the compound offers a significant potency advantage over the classical pharmacological tool papaverine, reducing the required working concentration.
- [1] BindingDB. Affinity Data for BDBM50357847. Target: cAMP and cAMP-inhibited cGMP 3',5'-cyclic phosphodiesterase 10A (Homo sapiens). Pfizer; curated by ChEMBL. View Source
- [2] Tu, Z. et al. (2010) 'Carbon-11 labeled papaverine as a PET tracer for imaging PDE10A: radiosynthesis, in vitro and in vivo evaluation', Nuclear Medicine and Biology, 37(3), pp. 309-316. View Source
